Fmoc-Tyrosine(t-butyl)-Cysteine(Psi(Dmp,H)pro)-Hydroxyl is a specialized compound used primarily in peptide synthesis. The full chemical name reflects its structure, which incorporates a fluorenylmethyloxycarbonyl (Fmoc) protective group on the tyrosine residue and a pseudoproline derivative at the cysteine position. This compound is classified as a pseudoproline dipeptide, which is known to enhance the solubility and coupling efficiency of peptides during synthesis.
The synthesis of Fmoc-Tyrosine(t-butyl)-Cysteine(Psi(Dmp,H)pro)-Hydroxyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The primary reactions involving Fmoc-Tyrosine(t-butyl)-Cysteine(Psi(Dmp,H)pro)-Hydroxyl occur during peptide synthesis:
These reactions are facilitated by specific reagents that promote the formation of amide bonds while minimizing side reactions that could lead to undesired products.
The mechanism of action for Fmoc-Tyrosine(t-butyl)-Cysteine(Psi(Dmp,H)pro)-Hydroxyl involves:
Fmoc-Tyrosine(t-butyl)-Cysteine(Psi(Dmp,H)pro)-Hydroxyl is widely used in:
This compound represents a significant advancement in peptide chemistry, facilitating more efficient synthesis protocols while enhancing the properties of resulting peptides.
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH belongs to the class of cysteine-based pseudoproline dipeptides, specifically engineered to disrupt peptide chain aggregation during Fmoc SPPS. Unlike standard amino acids, this dipeptide incorporates a thiazolidine ring system (Cys-Psi(Dmp,H)pro) that introduces a critical kink in the peptide backbone. This structural perturbation eliminates secondary structure formation, significantly enhancing solvation and coupling efficiency for challenging sequences [3] [8]. The tyrosine residue's tBu protection ensures orthogonality with the acid-labile Dmp (2,4-dimethoxyphenyl) group on the pseudoproline moiety, enabling sequential deprotection strategies [3] [7]. Its compatibility with standard Fmoc/tBu protocols makes it indispensable for synthesizing aggregation-prone peptides, particularly those containing cysteine-rich domains or β-sheet motifs.
Pseudoproline technology originated in the 1990s to address chain aggregation and inefficient coupling in SPPS. Early versions used Ser/Thr-derived oxazolidines, but their inability to address cysteine-related side reactions (e.g., racemization, β-elimination) motivated the development of cysteine pseudoprolines [8] [9]. The Fmoc group's introduction in 1972 by Carpino revolutionized SPPS by enabling base-labile protection orthogonal to acid-labile groups [4] [9]. Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH represents an advanced iteration, combining:
Table 1: Key Historical Developments in Pseudoproline Dipeptides
Year | Innovation | Impact |
---|---|---|
1972 | Introduction of Fmoc group [9] | Enabled base-labile Nα-protection orthogonal to acid-labile side chains |
1996 | Ser/Thr-derived oxazolidines | First pseudoprolines to disrupt β-sheet aggregation |
Early 2000s | Cys-based thiazolidines | Addressed cysteine-specific synthesis challenges (racemization, oxidation) |
2010s | Dmp-modified Cys pseudoprolines | Optimized acid lability for selective deprotection [3] [8] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0